molecular formula C22H19ClN4O3 B2908978 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide CAS No. 941939-15-7

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide

Cat. No.: B2908978
CAS No.: 941939-15-7
M. Wt: 422.87
InChI Key: SXIIYRVBTUTVHN-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide is a pyrazolo[1,5-a]pyrazinone derivative featuring a 4-chlorophenyl substituent at the pyrazolo ring and an N-(4-methoxybenzyl)acetamide side chain. This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including antimicrobial, antiviral, and anticancer properties . Its structural complexity arises from the pyrazolo-pyrazinone core, which allows for versatile substitutions that modulate physicochemical and pharmacological properties.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-30-18-8-2-15(3-9-18)13-24-21(28)14-26-10-11-27-20(22(26)29)12-19(25-27)16-4-6-17(23)7-5-16/h2-12H,13-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIIYRVBTUTVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide (CAS Number: 1242884-15-6) is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H19ClN4O4C_{22}H_{19}ClN_{4}O_{4} with a molecular weight of approximately 438.9 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its ability to interact with various biological targets.

Structural Characteristics

PropertyValue
Molecular FormulaC22H19ClN4O4C_{22}H_{19}ClN_{4}O_{4}
Molecular Weight438.9 g/mol
CAS Number1242884-15-6
LogP3.5039
Polar Surface Area58.244 Ų

Kinase Inhibition

Research indicates that compounds containing the pyrazolo[1,5-a]pyrazine scaffold often exhibit kinase inhibitory properties. Kinases are crucial enzymes involved in signaling pathways that regulate various cellular processes, including cell proliferation and apoptosis. The specific activity of This compound against certain kinases remains to be thoroughly explored, but preliminary studies suggest it may inhibit specific kinases associated with cancer progression and other diseases .

Other Biological Targets

The presence of aromatic groups such as chlorophenyl and methoxybenzyl suggests that this compound may interact with various biological targets beyond kinases. Future in vitro and in vivo studies are essential to elucidate these interactions and their implications for therapeutic applications.

Study on Related Compounds

A study examining related pyrazolo[1,5-a]pyrazine derivatives highlighted their effectiveness as anticancer agents by inhibiting specific signaling pathways associated with tumor growth . Although this study did not focus on This compound , it provides a framework for understanding potential mechanisms of action.

Potential for Antipsychotic Activity

Another investigation into structurally similar compounds revealed their ability to selectively activate serotonin receptors linked to antipsychotic effects. This finding suggests that further research into This compound could uncover novel therapeutic pathways for psychiatric disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound ID/Name Molecular Formula Molecular Weight Key Substituents logP/logD H-Bond Donors/Acceptors Notes
Target Compound C₂₂H₂₀ClN₃O₃ ~425.88* - Pyrazolo[1,5-a]pyrazinone: 4-Cl-phenyl
- Acetamide: N-(4-methoxybenzyl)
N/A 1 donor, 6 acceptors† Structural template for SAR studies
G419-0349
N-(4-chlorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
C₂₂H₁₉ClN₄O₃ 422.87 - Pyrazolo[1,5-a]pyrazinone: 4-OEt-phenyl
- Acetamide: N-(4-Cl-phenyl)
3.50/3.50 1 donor, 6 acceptors Higher logP due to ethoxy group; reduced polarity
G419-0211
N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
C₂₃H₂₁ClN₄O₂ 420.90 - Pyrazolo[1,5-a]pyrazinone: 4-Me-phenyl
- Acetamide: N-(4-Cl-phenethyl)
N/A 1 donor, 5 acceptors Increased steric bulk may affect target binding
Methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate C₂₁H₁₇ClN₄O₄ 440.84 - Pyrazolo[1,5-a]pyrazinone: 4-Cl-phenyl
- Acetamide: Methyl benzoate
N/A 1 donor, 7 acceptors Ester group enhances solubility but may reduce metabolic stability
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one C₂₂H₂₂ClN₃O₃ 411.88 - Pyrazolo[1,5-a]pyrazinone: 4-Cl-phenyl
- Side chain: 3,4-diOMe-phenethyl
N/A 0 donors, 6 acceptors Saturated pyrazine ring improves conformational stability

*Calculated molecular weight based on formula.
†Predicted using structural analogs.

Key Structural and Functional Insights:

Chlorine substituents universally elevate lipophilicity, as seen in G419-0211 and the target compound, which may improve blood-brain barrier penetration .

N-(4-methoxybenzyl)acetamide in the target compound balances moderate polarity (6 acceptors) with metabolic stability .

Steric and Conformational Modifications: G419-0211 incorporates a phenethyl group on the acetamide nitrogen, introducing steric hindrance that could interfere with target binding .

Ester-containing analogs () may act as prodrugs, with esterase-mediated activation enhancing intracellular delivery .

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